molecular formula C10H12O B032356 Benzylacetone CAS No. 2550-26-7

Benzylacetone

Cat. No. B032356
M. Wt: 148.20 g/mol
InChI Key: AKGGYBADQZYZPD-UHFFFAOYSA-N
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Patent
US06476278B1

Procedure details

RuClCp* (cod) (3.8 mg, 0.01 mmol), KOH (0.04 mmol), 2,2′-bipyridyl (3.1 mg, 0.02 mmol) and benzalacetone (730.95 mg, 5.0 mmol) were dissolved into 10 ml of 2-propanol, and deaerated by argon substitution, after which the total amount of the resulting mixture was transferred into a 100-milliliter metallic autoclave. Hydrogen was then charged to a predetermined pressure (50 atm), and the reaction was started at room temperature (28° C.). After the reaction solution was stirred for 3 hours, the reaction pressure was brought back to atmospheric pressure, and the reaction products, 4-phenyl-2-butanone (yield 19.8%) and 4-phenyl-2-butanol (yield 80.2%), were identified and determined by TLC monitor (silica gel: n-hexane/ethyl acetate=4/1) and gas chromatography of the reaction solution.
[Compound]
Name
RuClCp
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.04 mmol
Type
reactant
Reaction Step One
Quantity
3.1 mg
Type
reactant
Reaction Step One
Quantity
730.95 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
19.8%
Yield
80.2%

Identifiers

REACTION_CXSMILES
[OH-].[K+].N1C=CC=CC=1C1C=CC=CN=1.[CH:15](=[CH:22][C:23](=[O:25])[CH3:24])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[H][H]>CC(O)C>[C:16]1([CH2:15][CH2:22][C:23](=[O:25])[CH3:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[C:16]1([CH2:15][CH2:22][CH:23]([OH:25])[CH3:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1|

Inputs

Step One
Name
RuClCp
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.04 mmol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3.1 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Name
Quantity
730.95 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=CC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
After the reaction solution was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was started at room temperature
CUSTOM
Type
CUSTOM
Details
(28° C.)
CUSTOM
Type
CUSTOM
Details
the reaction pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 19.8%
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06476278B1

Procedure details

RuClCp* (cod) (3.8 mg, 0.01 mmol), KOH (0.04 mmol), 2,2′-bipyridyl (3.1 mg, 0.02 mmol) and benzalacetone (730.95 mg, 5.0 mmol) were dissolved into 10 ml of 2-propanol, and deaerated by argon substitution, after which the total amount of the resulting mixture was transferred into a 100-milliliter metallic autoclave. Hydrogen was then charged to a predetermined pressure (50 atm), and the reaction was started at room temperature (28° C.). After the reaction solution was stirred for 3 hours, the reaction pressure was brought back to atmospheric pressure, and the reaction products, 4-phenyl-2-butanone (yield 19.8%) and 4-phenyl-2-butanol (yield 80.2%), were identified and determined by TLC monitor (silica gel: n-hexane/ethyl acetate=4/1) and gas chromatography of the reaction solution.
[Compound]
Name
RuClCp
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.04 mmol
Type
reactant
Reaction Step One
Quantity
3.1 mg
Type
reactant
Reaction Step One
Quantity
730.95 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
19.8%
Yield
80.2%

Identifiers

REACTION_CXSMILES
[OH-].[K+].N1C=CC=CC=1C1C=CC=CN=1.[CH:15](=[CH:22][C:23](=[O:25])[CH3:24])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[H][H]>CC(O)C>[C:16]1([CH2:15][CH2:22][C:23](=[O:25])[CH3:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[C:16]1([CH2:15][CH2:22][CH:23]([OH:25])[CH3:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1|

Inputs

Step One
Name
RuClCp
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.04 mmol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3.1 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Name
Quantity
730.95 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=CC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
After the reaction solution was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was started at room temperature
CUSTOM
Type
CUSTOM
Details
(28° C.)
CUSTOM
Type
CUSTOM
Details
the reaction pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 19.8%
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06476278B1

Procedure details

RuClCp* (cod) (3.8 mg, 0.01 mmol), KOH (0.04 mmol), 2,2′-bipyridyl (3.1 mg, 0.02 mmol) and benzalacetone (730.95 mg, 5.0 mmol) were dissolved into 10 ml of 2-propanol, and deaerated by argon substitution, after which the total amount of the resulting mixture was transferred into a 100-milliliter metallic autoclave. Hydrogen was then charged to a predetermined pressure (50 atm), and the reaction was started at room temperature (28° C.). After the reaction solution was stirred for 3 hours, the reaction pressure was brought back to atmospheric pressure, and the reaction products, 4-phenyl-2-butanone (yield 19.8%) and 4-phenyl-2-butanol (yield 80.2%), were identified and determined by TLC monitor (silica gel: n-hexane/ethyl acetate=4/1) and gas chromatography of the reaction solution.
[Compound]
Name
RuClCp
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.04 mmol
Type
reactant
Reaction Step One
Quantity
3.1 mg
Type
reactant
Reaction Step One
Quantity
730.95 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
19.8%
Yield
80.2%

Identifiers

REACTION_CXSMILES
[OH-].[K+].N1C=CC=CC=1C1C=CC=CN=1.[CH:15](=[CH:22][C:23](=[O:25])[CH3:24])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[H][H]>CC(O)C>[C:16]1([CH2:15][CH2:22][C:23](=[O:25])[CH3:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[C:16]1([CH2:15][CH2:22][CH:23]([OH:25])[CH3:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1|

Inputs

Step One
Name
RuClCp
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.04 mmol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3.1 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Name
Quantity
730.95 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=CC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
After the reaction solution was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was started at room temperature
CUSTOM
Type
CUSTOM
Details
(28° C.)
CUSTOM
Type
CUSTOM
Details
the reaction pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 19.8%
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06476278B1

Procedure details

RuClCp* (cod) (3.8 mg, 0.01 mmol), KOH (0.04 mmol), 2,2′-bipyridyl (3.1 mg, 0.02 mmol) and benzalacetone (730.95 mg, 5.0 mmol) were dissolved into 10 ml of 2-propanol, and deaerated by argon substitution, after which the total amount of the resulting mixture was transferred into a 100-milliliter metallic autoclave. Hydrogen was then charged to a predetermined pressure (50 atm), and the reaction was started at room temperature (28° C.). After the reaction solution was stirred for 3 hours, the reaction pressure was brought back to atmospheric pressure, and the reaction products, 4-phenyl-2-butanone (yield 19.8%) and 4-phenyl-2-butanol (yield 80.2%), were identified and determined by TLC monitor (silica gel: n-hexane/ethyl acetate=4/1) and gas chromatography of the reaction solution.
[Compound]
Name
RuClCp
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.04 mmol
Type
reactant
Reaction Step One
Quantity
3.1 mg
Type
reactant
Reaction Step One
Quantity
730.95 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
19.8%
Yield
80.2%

Identifiers

REACTION_CXSMILES
[OH-].[K+].N1C=CC=CC=1C1C=CC=CN=1.[CH:15](=[CH:22][C:23](=[O:25])[CH3:24])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[H][H]>CC(O)C>[C:16]1([CH2:15][CH2:22][C:23](=[O:25])[CH3:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[C:16]1([CH2:15][CH2:22][CH:23]([OH:25])[CH3:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1|

Inputs

Step One
Name
RuClCp
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.04 mmol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3.1 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Name
Quantity
730.95 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=CC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
After the reaction solution was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was started at room temperature
CUSTOM
Type
CUSTOM
Details
(28° C.)
CUSTOM
Type
CUSTOM
Details
the reaction pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 19.8%
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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